Betanin: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity
Betanin: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betanin, a principal betacyanin pigment derived from the beetroot (Beta vulgaris), is a water-soluble nitrogenous compound responsible for its characteristic deep red-violet hue. Beyond its application as a natural colorant in the food and pharmaceutical industries, betanin has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of betanin. It details experimental protocols for its extraction, purification, and analytical quantification. Furthermore, this guide elucidates the key signaling pathways modulated by betanin, particularly its role in the activation of the Nrf2 antioxidant response pathway and the inhibition of the NF-κB inflammatory pathway, supported by visual diagrams and a summary of its biological activities.
Chemical Structure and Identification
Betanin is a glycosidic indole (B1671886) derivative. Its chemical structure consists of a betanidin (B1384155) aglycone linked to a glucose molecule. The chromophore responsible for its color is betalamic acid.
Table 1: Chemical Identification of Betanin
| Identifier | Value |
| IUPAC Name | (2S)-4-[2-[(2S)-2-carboxy-5-(β-D-glucopyranosyloxy)-2,3-dihydro-6-hydroxy-1H-indol-1-yl]ethenyl]-2,3-dihydro-2,6-pyridinedicarboxylic acid |
| Chemical Formula | C₂₄H₂₆N₂O₁₃[1][2][3][4][5][6][7][8][9] |
| Molecular Weight | 550.47 g/mol [1][2][4][5][6][7][10] |
| CAS Number | 7659-95-2[1][2][3][4][5][11] |
Physicochemical Properties
Betanin's utility and biological activity are dictated by its physicochemical properties, particularly its solubility and stability under various conditions.
Solubility
Betanin is a hydrophilic molecule, readily soluble in water and aqueous solutions. Its solubility in ethanol (B145695) is limited, though ethanol-water mixtures are commonly used for extraction.[12][13][14][15][16]
Stability
The stability of betanin is a critical factor in its application and is influenced by pH, temperature, light, and oxygen.
-
pH: Betanin is most stable in the pH range of 4 to 6.[12] Its color is bright bluish-red between pH 4 and 5, shifting to blue-violet as the pH increases.[14] At alkaline pH levels, it degrades via hydrolysis, resulting in a yellow-brown color.[12][14]
-
Temperature: Thermal degradation of betanin follows first-order reaction kinetics.[2][3] Its stability decreases significantly with increasing temperature. For instance, at pH 5.8, the half-life of betanin in beet juice is approximately 154.3 minutes at 61.5°C, which drops to 7.3 minutes at 100°C.[10]
-
Light and Oxygen: Exposure to light and oxygen accelerates the degradation of betanin.[12][17] Therefore, it is often used in products with a short shelf life, frozen products, or those sold in a dry state.[17] The presence of antioxidants like ascorbic acid and sequestrants can mitigate oxidative degradation.[17]
Table 2: Quantitative Data on Betanin Stability
| Condition | Parameter | Value | Reference |
| Optimal pH Stability | pH Range | 4.0 - 6.0 | [12] |
| Thermal Degradation | Half-life at 61.5°C (pH 5.8) | 154.3 min | [10] |
| Half-life at 75.5°C (pH 5.8) | 47.4 min | [10] | |
| Half-life at 85.5°C (pH 5.8) | 21.7 min | [10] | |
| Half-life at 100°C (pH 5.8) | 7.3 min | [10] | |
| Half-life at 75°C | 2.3 h | [4] |
Antioxidant Properties
Betanin is a potent antioxidant, capable of scavenging a variety of free radicals. Its antioxidant activity is often quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Table 3: Antioxidant Activity of Betanin
| Assay | Parameter | Value | Reference |
| DPPH | IC₅₀ | 3.4 - 8.4 µM (for various betalains) | [7][18][19] |
| ABTS | TEAC (Trolox Equivalent Antioxidant Capacity) | 2.7 ± 0.2 (for betalamic acid) | [12] |
| Peroxynitrite Scavenging | IC₅₀ | 19.2 µM | [18] |
| Inhibition of Linoleic Acid Peroxidation | IC₅₀ | 0.4 µM | [12][18] |
| TBARS (ONOO⁻-dependent lipid peroxidation) | IC₅₀ | 36.0 µM | [20] |
Experimental Protocols
Extraction and Purification of Betanin from Beetroot
This protocol describes a common method for the extraction and purification of betanin from fresh beetroot.
Materials:
-
Fresh red beetroots
-
Methanol/water (80/20 v/v)
-
50 mM Ascorbic acid
-
Glacial acetic acid
-
Centrifuge
-
Column for chromatography (e.g., normal phase)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Wash and chop fresh red beetroots.
-
Extract the chopped beetroot with a methanol/water (80/20 v/v) solution containing 50 mM ascorbic acid at a solid-to-liquid ratio of 1:5 (g/mL). The pH of the extraction solvent should be adjusted to 5.5.[1]
-
Perform the extraction for 30 minutes under continuous mechanical stirring, with nitrogen bubbling and protection from light to minimize degradation.[1]
-
Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to remove solid plant material.[1]
-
Collect the supernatant and subject it to column chromatography for purification. A suitable elution solvent mixture is methanol/water/glacial acetic acid (9/0.3/0.7 v/v/v).[1]
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Pool the pure fractions containing betanin and concentrate them under vacuum at 35°C using a rotary evaporator.[1]
-
Freeze-dry the concentrated extract to obtain purified betanin powder.[1]
HPLC Analysis of Betanin
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
Procedure:
-
Prepare a standard solution of betanin and the sample for analysis.
-
Set the detection wavelength to 538 nm.[1]
-
Set the flow rate to 0.5 mL/min.[1]
-
Use the following gradient elution profile:[1]
-
0-4 min: 100% A
-
4-20 min: Linear gradient from 0% to 14% B in A
-
20-25 min: 14% B
-
25-30 min: Linear gradient from 14% to 50% B
-
30-34 min: Linear gradient from 50% to 100% B
-
34-40 min: 100% B
-
-
Inject the sample and record the chromatogram.
-
Identify and quantify the betanin peak by comparing the retention time and peak area with the standard.
DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 250 µM in 80% methanol).
-
Betanin sample solutions at various concentrations.
-
Ascorbic acid (as a positive control).
-
Spectrophotometer.
Procedure:
-
Prepare a 250 µM solution of DPPH in 80% methanol.[1]
-
Add the betanin sample solution (e.g., 10 µM) to the DPPH solution.[1]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 518 nm.[20]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of betanin required to scavenge 50% of the DPPH radicals).
Biological Activity and Signaling Pathways
Betanin exerts its biological effects primarily through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Nrf2-ARE Antioxidant Pathway Activation
Betanin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][3][11][13][17] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Betanin promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[11] The activation of this pathway is a key mechanism behind betanin's hepatoprotective and anticarcinogenic effects.[2][11]
NF-κB Inflammatory Pathway Inhibition
Betanin has been shown to suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5][6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Betanin can inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of these inflammatory mediators.[5] This mechanism contributes to its anti-inflammatory properties.
Conclusion
Betanin is a multifaceted natural compound with a well-defined chemical structure and a range of physicochemical properties that are crucial for its applications. Its significant antioxidant and anti-inflammatory activities, mediated through the modulation of the Nrf2 and NF-κB signaling pathways, underscore its potential as a therapeutic agent in various diseases characterized by oxidative stress and inflammation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and applications of this promising molecule in drug development and other scientific disciplines.
References
- 1. Betanin purification from red beetroots and evaluation of its anti-oxidant and anti-inflammatory activity on LPS-activated microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betanin, a beetroot component, induces nuclear factor erythroid-2-related factor 2-mediated expression of detoxifying/antioxidant enzymes in human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combining Conventional Organic Solvent Extraction, Ultrasound-Assisted Extraction, and Chromatographic Techniques to Obtain Pure Betanin from Beetroot for Clinical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Betanin, a beetroot component, induces nuclear factor erythroid-2-related factor 2-mediated expression of detoxifying/antioxidant enzymes in human liver cell lines | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Application of Betalains: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsat.org [ijpsat.org]
- 15. researchgate.net [researchgate.net]
- 16. journalijpss.com [journalijpss.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
